molecular formula C21H23N5Na2O6 B1675049 Lometrexol sodium CAS No. 120408-07-3

Lometrexol sodium

Cat. No.: B1675049
CAS No.: 120408-07-3
M. Wt: 487.4 g/mol
InChI Key: SVJSWELRJWVPQD-KJWOGLQMSA-L
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Preparation Methods

The synthesis of Lometrexol sodium involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:

Industrial production methods for this compound are designed to ensure high purity and yield. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Lometrexol sodium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Nucleophilic substitution reactions can introduce different substituents, leading to derivatives with varied biological activities.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Lometrexol sodium has been extensively studied for its applications in various fields:

Mechanism of Action

Lometrexol sodium exerts its effects by inhibiting the enzyme glycinamide ribonucleotide formyltransferase (GARFT), which is crucial for the de novo synthesis of purines. By blocking this enzyme, this compound disrupts DNA and RNA synthesis, leading to the inhibition of cell proliferation and tumor growth . The molecular targets and pathways involved include the folate pathway and purine biosynthesis pathway.

Comparison with Similar Compounds

Lometrexol sodium is unique among antifolates due to its specific inhibition of glycinamide ribonucleotide formyltransferase (GARFT). Similar compounds include:

    Methotrexate: Inhibits dihydrofolate reductase (DHFR) and is widely used in cancer therapy.

    Pemetrexed: Inhibits multiple folate-dependent enzymes, including thymidylate synthase (TS) and dihydrofolate reductase (DHFR).

    Raltitrexed: Specifically inhibits thymidylate synthase (TS).

Compared to these compounds, this compound’s unique target (GARFT) makes it a valuable tool for studying purine biosynthesis and developing targeted cancer therapies .

Properties

CAS No.

120408-07-3

Molecular Formula

C21H23N5Na2O6

Molecular Weight

487.4 g/mol

IUPAC Name

disodium;(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioate

InChI

InChI=1S/C21H25N5O6.2Na/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28;;/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30);;/q;2*+1/p-2/t12-,15+;;/m1../s1

InChI Key

SVJSWELRJWVPQD-KJWOGLQMSA-L

SMILES

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Isomeric SMILES

C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Appearance

White to off-white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LY 264618;  LY-264618;  LY264618;  NSC722969;  NSC-722969;  NSC-722969. (6R)DDATHF;  LMTX;  DDATHF disodium;  Lometrexol sodium;  Lometrexol.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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